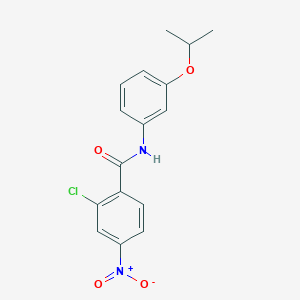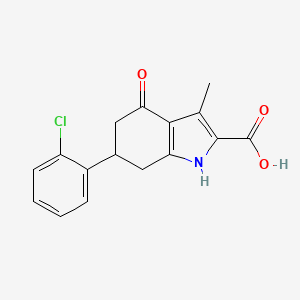![molecular formula C13H18Cl3NO2 B4238425 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride](/img/structure/B4238425.png)
3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride
説明
3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology.
作用機序
The mechanism of action of 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride involves the activation of beta-adrenergic receptors in the body. These receptors are located on the surface of cells and are involved in regulating various physiological processes such as heart rate, blood pressure, and respiratory function. When activated, beta-adrenergic receptors stimulate the production of cyclic AMP, which in turn leads to the activation of various enzymes and ion channels in the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride are diverse and depend on the specific application. In medicine, it has been shown to have bronchodilator effects, which help to open up the airways and improve breathing in patients with respiratory disorders. In agriculture, it has been shown to promote growth and improve feed efficiency in livestock and poultry. In biotechnology, it has been used as a tool for the manipulation of gene expression in cells.
実験室実験の利点と制限
The advantages of using 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride in lab experiments include its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain applications.
将来の方向性
There are several future directions for the study of 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride. One area of research is the development of new therapeutic applications for this compound in the treatment of respiratory disorders and other diseases. Another area of research is the development of new methods for the synthesis and purification of this compound, which could improve its usefulness in lab experiments. Finally, there is potential for the use of this compound in the development of new biotechnological tools and applications, such as gene editing and gene expression regulation.
In conclusion, 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride is a chemical compound with diverse applications in medicine, agriculture, and biotechnology. Its mechanism of action involves the activation of beta-adrenergic receptors, which leads to a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many potential future directions for research in this area.
科学的研究の応用
3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, it has been shown to have potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders. In agriculture, it has been used as a growth promoter for livestock and poultry. In biotechnology, it has been used as a tool for the manipulation of gene expression in cells.
特性
IUPAC Name |
3-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2.ClH/c1-2-6-18-13-11(14)7-10(8-12(13)15)9-16-4-3-5-17;/h2,7-8,16-17H,1,3-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMTUAPBTRIWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)CNCCCO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4238363.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4238370.png)
![9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4238374.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B4238378.png)
![3-[(4-chlorophenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4238382.png)

![5-methyl-3-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4238397.png)
![7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4238407.png)


![N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide](/img/structure/B4238433.png)